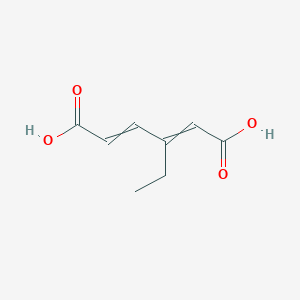
3-Ethylhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethylhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a Heck-decarboxylate coupling procedure to form the desired compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to promote the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The carboxylic acid groups can undergo substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-Ethylhexa-2,4-dienedioic acid has several scientific research applications:
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The compound’s double bonds and carboxylic acid groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexadienoic acid:
2,4-Hexadienoic acid, ethyl ester: This compound is an ester derivative of 2,4-hexadienoic acid.
Uniqueness
3-Ethylhexa-2,4-dienedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.
Propiedades
Número CAS |
648883-64-1 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-ethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-2-6(5-8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
HGPINVBEQXQJRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


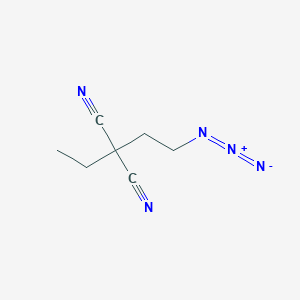
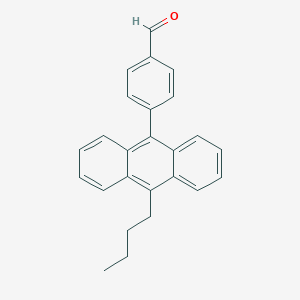
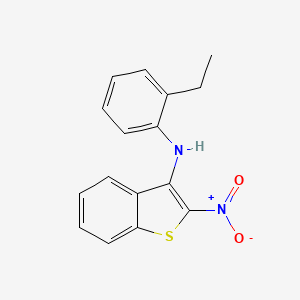
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
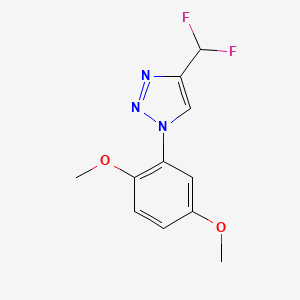
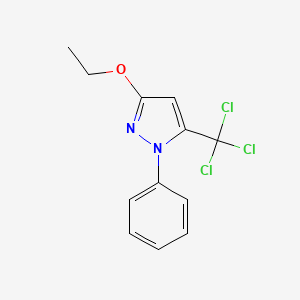
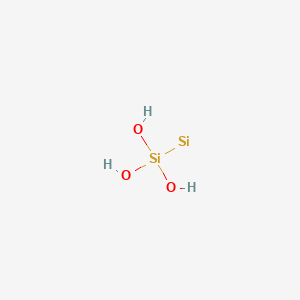
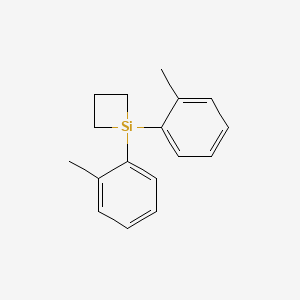
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
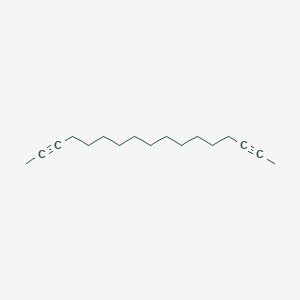
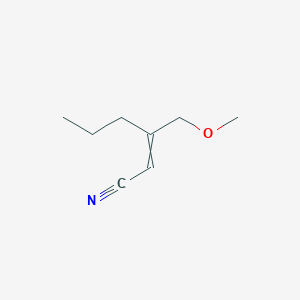
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
